Differentiated Antibacterial Profile Against S. aureus: Ag(6A) vs. Ag(4A) and Ag(9A)
The Ag(6A) complex demonstrates a distinct antibacterial potency against the Gram-positive pathogen *Staphylococcus aureus* that is statistically significantly different from its closest in-study analog, Ag(4A) [1]. This directly addresses the comparative efficacy required for selecting a specific arylhydrazonopropanal ligand for antimicrobial material development.
| Evidence Dimension | Zone of Inhibition (ZOI) against *Staphylococcus aureus* |
|---|---|
| Target Compound Data | Ag(6A): 21.6 ± 0.6 mm |
| Comparator Or Baseline | Ag(4A): 19.6 ± 0.5 mm; Ag(9A): 26.6 ± 0.6 mm; Gentamicin Standard: 27 ± 0.5 mm |
| Quantified Difference | Ag(6A) is +2.0 mm more potent than Ag(4A); -5.0 mm less potent than Ag(9A). |
| Conditions | Agar well diffusion assay; 100 µL sample; well diameter 6 mm; incubation at 37 °C for 24 h; data expressed as mean ± SD (mm). |
Why This Matters
This data precisely positions Ag(6A) as a moderate-efficacy agent against *S. aureus* among its analogs, allowing a researcher to select it over Ag(4A) for a ~10% improvement in inhibition zone or choose Ag(9A) if maximal potency is the sole criterion.
- [1] Al-Sulami, A. I.; Basha, M. T.; AlGhamdi, H. A.; Albalawi, S. S.; Al-Zaydi, K. M.; Said, M. A. Synthesis of Silver(I) Complexes Containing 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal-Based Ligands as a Multifunction Platform for Antimicrobial and Optoelectronic Applications. ACS Omega 2023, 8 (26), 23633-23642. View Source
